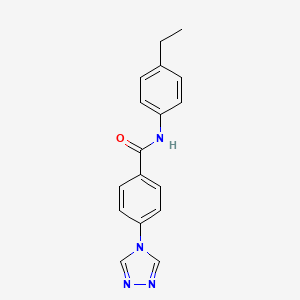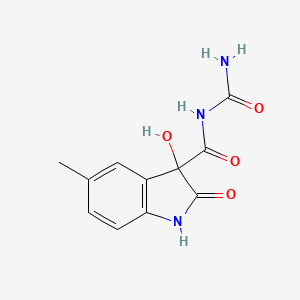
N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide, also known as AH7614, is a synthetic compound that belongs to the class of indolone-based inhibitors. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide is not fully understood, but it is believed to inhibit the activity of various enzymes and signaling pathways involved in disease progression. For example, in cancer, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to have various biochemical and physiological effects in animal models. In cancer, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to inhibit tumor growth and induce apoptosis through the activation of caspase-3 and -9. In inflammation, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In neurodegenerative disorders, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to improve cognitive function and reduce oxidative stress and inflammation.
実験室実験の利点と制限
N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. However, its low solubility and stability in aqueous solutions can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide. One potential direction is the development of more potent and selective analogs of N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide for use in preclinical and clinical studies. Another potential direction is the investigation of the therapeutic potential of N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, the elucidation of the molecular mechanisms underlying the therapeutic effects of N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide could provide insights into the pathogenesis of various diseases and lead to the development of novel therapeutic strategies.
合成法
N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide can be synthesized through a multi-step process that involves the reaction of 3-hydroxy-5-methyl-2-oxoindoline-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with aminocarbonyl compounds, such as urea or thiourea, to form the desired amide product.
科学的研究の応用
N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative disorders, N-(aminocarbonyl)-3-hydroxy-5-methyl-2-oxo-3-indolinecarboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models.
特性
IUPAC Name |
N-carbamoyl-3-hydroxy-5-methyl-2-oxo-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-5-2-3-7-6(4-5)11(18,8(15)13-7)9(16)14-10(12)17/h2-4,18H,1H3,(H,13,15)(H3,12,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWCDCZVBGBUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(C(=O)NC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl)-urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5293655.png)
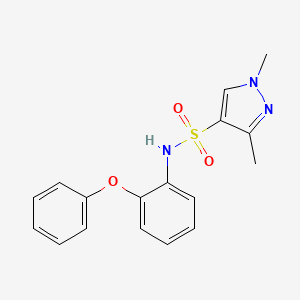
![4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-2-phenylpiperazine](/img/structure/B5293670.png)
![1'-[(5-methyl-2-furyl)methyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5293671.png)
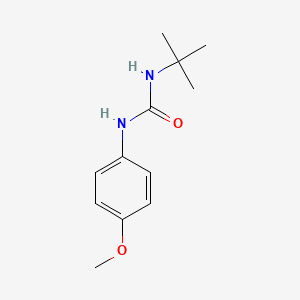
![2-{2-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenoxy}acetamide](/img/structure/B5293679.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5293685.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5293699.png)
![2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5293702.png)
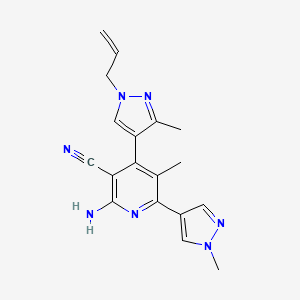

![5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5293719.png)
![2-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methylphenyl acetate](/img/structure/B5293728.png)
